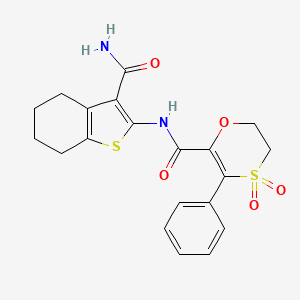
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a useful research compound. Its molecular formula is C20H20N2O5S2 and its molecular weight is 432.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects as documented in recent studies.
The molecular formula of the compound is C24H21N3O2S2 with a molecular weight of 447.57 g/mol. The structure includes a benzothiophene moiety and an oxathiine ring which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar tetrahydroquinoline derivatives. For instance, compounds with tetrahydro structures have shown promising antiproliferative effects across various cancer cell lines.
Case Studies and Research Findings
-
Study on Tetrahydroquinolines :
- A study published in Molecules reported that tetrahydroquinoline derivatives exhibited low micromolar inhibition against several cancer cell lines. Specifically, compounds with unsubstituted phenyl rings demonstrated significant activity against prostate carcinoma cells (DU145) while modifications led to a loss of activity .
- The study found that compounds like 3b and 3e maintained good activity levels in lung carcinoma (H460) and breast adenocarcinoma (MCF7) cell lines .
- Cytotoxicity Assessments :
The mechanisms by which these compounds exert their biological effects include:
- Inhibition of Cell Proliferation : Compounds have been shown to inhibit cell proliferation by inducing apoptosis in cancer cells.
- Targeting Specific Kinases : Certain derivatives demonstrate inhibitory effects on kinases involved in cancer progression.
Data Table: Biological Activity Overview
Properties
Molecular Formula |
C20H20N2O5S2 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C20H20N2O5S2/c21-18(23)15-13-8-4-5-9-14(13)28-20(15)22-19(24)16-17(12-6-2-1-3-7-12)29(25,26)11-10-27-16/h1-3,6-7H,4-5,8-11H2,(H2,21,23)(H,22,24) |
InChI Key |
PJYZFGYSISBPKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(S(=O)(=O)CCO3)C4=CC=CC=C4)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















